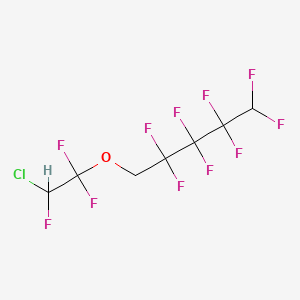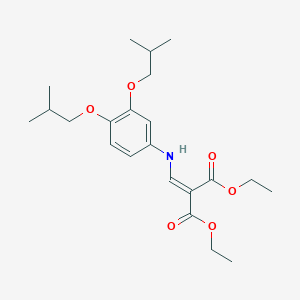
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating diethyl malonate with a base such as sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple steps, including purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, such as Buquinolate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Buquinolate, it plays a crucial role in the formation of the active drug. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Buquinolate: An anticoccidial drug synthesized using Diethyl 2-(((3,4-Diisobutoxyphenyl)amino)methylene)malonate as an intermediate.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of Buquinolate. Its ability to undergo various chemical reactions and form different products also adds to its uniqueness.
Propiedades
Fórmula molecular |
C22H33NO6 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
diethyl 2-[[3,4-bis(2-methylpropoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C22H33NO6/c1-7-26-21(24)18(22(25)27-8-2)12-23-17-9-10-19(28-13-15(3)4)20(11-17)29-14-16(5)6/h9-12,15-16,23H,7-8,13-14H2,1-6H3 |
Clave InChI |
FXLOZBVTEVWXOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OCC(C)C)OCC(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


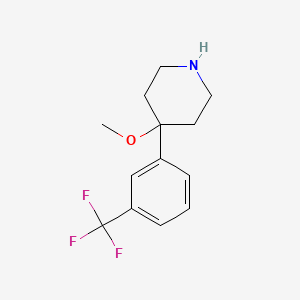

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
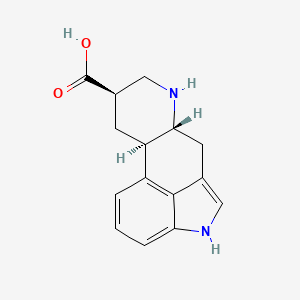

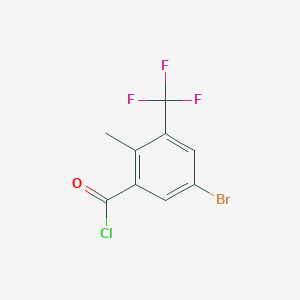
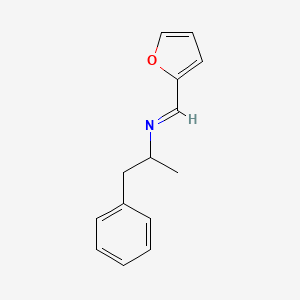

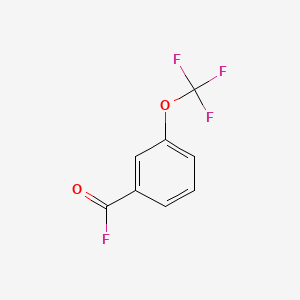
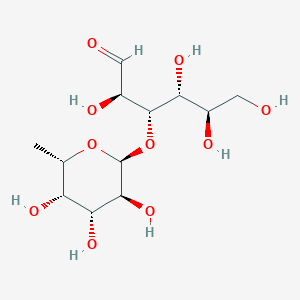
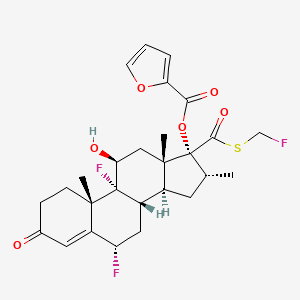
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
